Xylaric Acid Disodium Salt
Description
BenchChem offers high-quality Xylaric Acid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xylaric Acid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅H₆Na₂O₇ |
|---|---|
Molecular Weight |
224.08 |
Synonyms |
Disodium Xylarate; |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols: Xylaric Acid Disodium Salt as a Bio-Based Concrete Admixture
Introduction: The Imperative for Sustainable Construction
The global construction industry is a cornerstone of modern civilization, yet it carries a significant environmental footprint, with cement production alone accounting for a substantial portion of global CO2 emissions.[1] In the pursuit of more sustainable and eco-friendly construction practices, the development of bio-based admixtures for concrete has emerged as a promising frontier.[2][3][4] These admixtures, derived from renewable biological sources, offer the potential to reduce reliance on petrochemical-based additives, lower the carbon footprint of concrete, and enhance its performance characteristics.[2][5]
Xylaric acid disodium salt, a derivative of D-xylose, which is abundant in hemicellulose from biomass, represents a compelling candidate for a new class of bio-based concrete admixtures.[6] This document serves as a comprehensive technical guide for researchers and materials scientists on the application of xylaric acid disodium salt as a concrete admixture. It provides a detailed exploration of its mechanism of action, protocols for its evaluation, and insights into its potential to improve the workability and performance of concrete.
Mechanism of Action: A Tale of Chelation and Adsorption
The primary function of xylaric acid disodium salt in concrete is to act as a set retarder and a water reducer, classifying it as a Type D admixture under ASTM C494 standards.[7][8] Its efficacy stems from its molecular structure as a hydroxycarboxylic acid, which enables it to interact with the cement hydration process in a highly specific manner.[9][10][11]
The retardation mechanism is primarily attributed to two synergistic actions:
-
Calcium Chelation: In the highly alkaline environment of fresh concrete paste, the hydroxyl and carboxyl groups of the xylarate anion act as potent chelating agents for calcium ions (Ca2+).[10][12][13] By forming stable, soluble complexes with the calcium ions released during the initial dissolution of tricalcium silicate (C3S) and tricalcium aluminate (C3A), xylaric acid disodium salt reduces the supersaturation of calcium hydroxide (portlandite) in the pore solution.[9][14] This delays the nucleation and growth of calcium hydroxide and calcium silicate hydrate (C-S-H) crystals, which are the primary binding phases responsible for the setting and hardening of concrete.[9][15]
-
Surface Adsorption: The xylarate-calcium complexes, as well as the xylarate anions themselves, adsorb onto the surface of the hydrating cement particles.[9][10] This creates a protective layer that physically hinders further contact between the cement grains and water, thereby slowing down the rate of hydration.[10] This adsorption also contributes to the water-reducing effect by improving the dispersion of cement particles, which releases trapped water and enhances the workability of the concrete mix.[8][16]
Diagram of the Retardation Mechanism of Xylaric Acid Disodium Salt
Caption: Retardation mechanism of xylaric acid disodium salt in cement paste.
Materials and Equipment
Materials:
-
Xylaric acid disodium salt (analytical grade)
-
Ordinary Portland Cement (Type I or II, conforming to ASTM C150)
-
Fine aggregate (natural sand, conforming to ASTM C33)
-
Coarse aggregate (crushed stone or gravel, conforming to ASTM C33)
-
Potable water
-
Deionized water (for solution preparation)
Equipment:
-
Concrete mixer
-
Vicat apparatus (for setting time determination, conforming to ASTM C191)[7][16][17]
-
Slump cone, tamping rod, and ruler (for workability assessment, conforming to ASTM C143)[18][19]
-
Cylindrical concrete molds (e.g., 100 x 200 mm or 150 x 300 mm)
-
Compression testing machine (conforming to ASTM C39)[20][21][22]
-
Balances (accurate to 0.1 g)
-
Graduated cylinders and beakers
-
Spatulas and scoops
-
Moist curing room or water storage tanks (maintained at 23 ± 2 °C)
Experimental Protocols
Protocol 1: Preparation of Xylaric Acid Disodium Salt Stock Solution
-
Determine the desired concentration: A stock solution of 10% (by mass) is recommended for ease of dosing.
-
Weighing: Accurately weigh the required mass of xylaric acid disodium salt powder.
-
Dissolution: In a beaker, add the weighed powder to a measured volume of deionized water while stirring continuously until the salt is fully dissolved.
-
Storage: Store the solution in a sealed container at room temperature.
Protocol 2: Evaluation of Setting Time (ASTM C191)
-
Cement Paste Preparation: Prepare a cement paste of normal consistency as per ASTM C187. For the test sample, replace a portion of the mixing water with the xylaric acid disodium salt stock solution to achieve the desired dosage (e.g., 0.1%, 0.2%, 0.4% by weight of cement). Prepare a control paste without the admixture.
-
Molding: Mold the cement paste into the Vicat ring.[16]
-
Penetration Tests: Periodically perform penetration tests with the 1-mm Vicat needle.[17]
-
Initial Setting Time: Record the time elapsed from the initial contact of cement and water to when the needle penetration is 25 mm.[16][17]
-
Final Setting Time: Record the time when the needle no longer leaves a complete circular impression on the paste surface.[17]
Experimental Workflow for Setting Time Evaluation
Caption: Workflow for determining the setting time of cement paste.
Protocol 3: Assessment of Workability - Slump Test (ASTM C143)
-
Concrete Mixing: Prepare a control concrete mix and several test mixes with varying dosages of xylaric acid disodium salt. Add the admixture with the mixing water.
-
Filling the Slump Cone: Place the slump cone on a flat, moist, non-absorbent surface.[15][23] Fill the cone in three layers of equal volume, rodding each layer 25 times with the tamping rod.[23]
-
Lifting the Cone: Immediately after filling and rodding, lift the cone vertically in a steady motion.[19]
-
Measuring the Slump: Measure the vertical distance between the top of the cone and the displaced center of the top surface of the concrete.[19] This distance is the slump value.
Protocol 4: Determination of Compressive Strength (ASTM C39)
-
Specimen Preparation: For each concrete mix (control and test mixes), cast at least three cylindrical specimens.
-
Curing: Demold the specimens after 24 hours and cure them in a moist environment (or submerged in lime-saturated water) until the age of testing (e.g., 3, 7, and 28 days).[20]
-
Testing: At the designated age, cap the specimens and place them in the compression testing machine. Apply a compressive load at a constant rate until failure.[14][22]
-
Calculation: Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen.[14][21]
Data Presentation and Expected Outcomes
The performance of xylaric acid disodium salt as a concrete admixture can be quantified and compared using the following tables. The values presented are illustrative and should be determined experimentally.
Table 1: Effect of Xylaric Acid Disodium Salt on Setting Time
| Admixture Dosage (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
| 0.0 (Control) | 120 | 180 |
| 0.1 | 150 | 220 |
| 0.2 | 185 | 270 |
| 0.4 | 240 | 350 |
Table 2: Effect of Xylaric Acid Disodium Salt on Workability and Compressive Strength
| Admixture Dosage (% by weight of cement) | Slump (mm) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) |
| 0.0 (Control) | 80 | 18 | 25 | 35 |
| 0.1 | 120 | 16 | 24 | 36 |
| 0.2 | 160 | 15 | 23 | 37 |
| 0.4 | 190 | 13 | 21 | 38 |
Interpretation of Results:
-
An increase in the dosage of xylaric acid disodium salt is expected to progressively increase the initial and final setting times, demonstrating its retarding effect.
-
The slump of the concrete should increase with higher dosages, indicating improved workability and a water-reducing effect.
-
The early-age compressive strength (3 and 7 days) may be slightly reduced due to the retardation of hydration. However, the 28-day compressive strength is expected to be comparable to or even slightly higher than the control mix, as the improved dispersion of cement particles can lead to a more uniform and denser microstructure in the hardened concrete.
Conclusion and Future Directions
Xylaric acid disodium salt shows significant promise as a bio-based, sustainable admixture for concrete. Its ability to retard the setting time and improve workability makes it particularly suitable for applications in hot weather concreting, large-scale pours, and situations requiring extended transport times.
Further research is warranted to fully characterize its performance, including:
-
Optimizing the dosage for different types of cement and concrete mix designs.
-
Investigating its effect on other concrete properties such as durability, shrinkage, and creep.
-
Conducting life cycle assessments to quantify its environmental benefits compared to conventional admixtures.
-
Exploring its compatibility with other admixtures, such as superplasticizers and air-entraining agents.
The adoption of xylaric acid disodium salt and other bio-based admixtures represents a crucial step towards a more sustainable and environmentally responsible construction industry.
References
-
ASTM C143 / C143M-15a, Standard Test Method for Slump of Hydraulic-Cement Concrete, ASTM International, West Conshohocken, PA, 2015,
-
ASTM C143/C143M-00, Standard Test Method for Slump of Hydraulic Cement Concrete, ASTM International, West Conshohocken, PA, 2000,
-
ASTM C191-21, Standard Test Methods for Time of Setting of Hydraulic Cement by Vicat Needle, ASTM International, West Conshohocken, PA, 2021,
-
ASTM C39 / C39M-21, Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens, ASTM International, West Conshohocken, PA, 2021,
-
ASTM C494 / C494M-17, Standard Specification for Chemical Admixtures for Concrete, ASTM International, West Conshohocken, PA, 2017,
-
ASTM C494/C494M-19, Standard Specification for Chemical Admixtures for Concrete, ASTM International, West Conshohocken, PA, 2019,
-
Augustine, R., & G. S., S. (2017). Effect of carboxylic and hydroxycarboxylic acids on cement hydration: experimental and molecular modeling study. ResearchGate. Available at: [Link]
-
ASTM C39: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens. Shimadzu. Retrieved from [Link]
-
ASTM C191-03, Standard Test Method for Time of Setting of Hydraulic Cement by Vicat Needle, ASTM International, West Conshohocken, PA, 2003,
-
ASTM C39 Compressive Strength of Concrete Cylinders. TestResources. Retrieved from [Link]
-
How to Perform ASTM C39 Concrete Cylinder Compression Testing. ADMET. Retrieved from [Link]
-
Sika. (n.d.). Concrete Admixtures: A Comprehensive Guide. Retrieved from [Link]
- Sipos, P. (2018). Complex formation between calcium and hydroxy/oxocarboxylates in neutral and highly alkaline aqueous solutions. University of Szeged.
- Performance Examination - Concrete. (n.d.). Standard Test Method for Slump of Hydraulic-Cement Concrete (ASTM C143 / C143M-15a) [AASHTO T 119M / T 119-18].
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What Is Concrete Slump, ASTM C143 — And Why It Matters on Every Job Site. (n.d.). Retrieved from [Link]
- Sipos, P. (n.d.). Complex formation between calcium and hydroxy/oxocarboxylates in neutral and highly alkaline aqueous solutions.
- Al-Mubaiyedh, S. A., & Al-Mutairi, S. H. (2024).
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Cement Retarders Mechanism & Chemicals. (2021, April 22). Drilling Manual. Retrieved from [Link]
- SINTEF. (2007). Retarding admixtures for concrete (SBF BK A07035).
- Bedada, K. D., Nyabuto, A. O., Kinoti, I. K., & Marangu, J. M. (2023). Review on Advances in Bio-based Admixtures for Concrete.
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What are the varieties of retarders? (2015, May 6). Cellulose Ethers. Retrieved from [Link]
- Wilson, A. D., & Crisp, S. (1977). Reactions in glass ionomer cements: V. Effect of incorporating tartaric acid in the cement liquid. PubMed.
- "EFFECT OF CHELATORS ON CALCIUM AND POTASSIUM CONTENT OF FRESH WATER BIVALVE, PARREYSIA CORRUG
- Bedada, K. D., et al. (2023). Review on Advances in Bio-based Admixtures for Concrete.
- Bedada, K. D., et al. (2023). Review on Advances in Bio-based Admixtures for Concrete. Yildiz Technical University.
- Abdul-Husin, M., & Al-Khafaji, Z. S. (2024). Natural and Chemical Admixtures in Concrete- A Review.
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Bio-based materials for sustainable concrete. (n.d.). Share Your Green Design. Retrieved from [Link]
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Sodium gluconate, a sodium salt of gluconic acid, has emerged as a vital additive in the construction industry, particularly in concrete production. (2025, February 1). Rawsource. Retrieved from [Link]
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How Sodium Gluconate Retarder Enhances Cement Durability. (2025, January 7). Chemate Group. Retrieved from [Link]
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The Application of Sodium Silicate in Cement Concrete. (n.d.). TRUNNANO. Retrieved from [Link]
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The Application of Sodium Silicate in Cement Concrete. (2025, January 25). Sakshi Chem Sciences. Retrieved from [Link]
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Sodium Silicate | Applications, Benefits, and Usage in Construction and Industry. (n.d.). Retrieved from [Link]
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Applications of sodium silicate in green building materials. (2025, August 21). Patsnap Eureka. Retrieved from [Link]
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The Mechanical Properties and Water-Reducing and Retarding Mechanism of a Xylonic Cement Admixture. (2023, November 9). MDPI. Retrieved from [Link]
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Evaluation of cement retarding performance of cellulosic sugar acids. (2025, September 30). ResearchGate. Retrieved from [Link]
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The Mechanical Properties and Water-Reducing and Retarding Mechanism of a Xylonic Cement Admixture. (2023, November 8). ResearchGate. Retrieved from [Link]
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Sustainable dispersants and rheology modifiers for concrete. (n.d.). Borregaard. Retrieved from [Link]
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Calcium-binding properties, stability, and osteogenic ability of phosphorylated soy peptide-calcium chelate. (n.d.). PMC. Retrieved from [Link]
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A simple method for preparing chelated calcium based on the black liquor generated by the pulp and paper industry. (2025, November 14). ResearchGate. Retrieved from [Link]
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Highly efficient Ca2+ chelation activated by visible light. (n.d.). PMC. Retrieved from [Link]
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calcium chelating agent: Topics by Science.gov. (n.d.). Retrieved from [Link]
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New additives could turn concrete into an effective carbon sink. (2023, March 28). cee.mit.edu. Retrieved from [Link]
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Application Notes & Protocols: Xylaric Acid Disodium Salt as a Green Corrosion Inhibitor
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns.[1] The increasing demand for environmentally benign and sustainable corrosion inhibitors has driven research toward "green" alternatives derived from renewable resources.[2] Xylaric acid, a dicarboxylic acid obtainable from the oxidation of xylan-rich biomass, and its salts represent a promising class of such inhibitors. This document provides a comprehensive technical guide on the application of xylaric acid disodium salt as a corrosion inhibitor. It details the underlying mechanism of action and provides robust, field-tested protocols for its evaluation on common industrial metals like steel and aluminum. The methodologies are designed for researchers and scientists engaged in materials science and corrosion control.
Introduction to Xylaric Acid Disodium Salt
Xylaric acid disodium salt (C₅H₆Na₂O₇) is the sodium salt of xylaric acid, a five-carbon sugar acid.[] As a hydroxycarboxylic acid salt, it is highly soluble in aqueous media and can be produced from renewable carbohydrate feedstocks.[4] These characteristics, combined with its low toxicity profile, position it as an excellent candidate for replacing traditional, often hazardous, corrosion inhibitors like chromates.[1][5] Organic compounds containing oxygen, nitrogen, or sulfur atoms are known to be effective corrosion inhibitors, as these heteroatoms serve as active centers for adsorption onto the metal surface.[6][7] The xylaric acid dianion, with its multiple carboxylate and hydroxyl groups, is theorized to form a stable, protective film on metal surfaces.
Mechanism of Corrosion Inhibition
The primary mechanism by which xylaric acid disodium salt inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[8] This process involves several key steps:
-
Transport to Surface: The inhibitor molecules, dissolved in the corrosive medium, migrate to the metal-solution interface.
-
Adsorption: The inhibitor anions adsorb onto the metal surface. This adsorption can be a combination of:
-
Physisorption: Electrostatic interaction between the charged carboxylate groups (COO⁻) and the positively charged metal surface (in acidic or neutral solutions).[9]
-
Chemisorption: Formation of coordinate bonds between the lone pair electrons of the oxygen atoms in the carboxylate and hydroxyl groups and the vacant d-orbitals of the metal atoms.
-
-
Protective Film Formation: This adsorption process creates a thin, molecular film that covers the active sites on the metal surface.[10] This film acts as a physical barrier, impeding both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., oxygen reduction or hydrogen evolution).[6]
Because it affects both anodic and cathodic processes, xylaric acid disodium salt is classified as a mixed-type inhibitor .[11]
Protocol: Gravimetric (Weight Loss) Method
This method provides a direct, quantitative measure of metal loss over time and is fundamental for calculating corrosion rate and inhibition efficiency. [5][7]
-
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.
-
Materials & Reagents:
-
Metal coupons (e.g., mild steel, aluminum alloy) of known surface area.
-
Abrasive paper (e.g., silicon carbide, various grits from 200 to 1200).
-
Corrosive solution (e.g., 3.5% NaCl or 1 M HCl). [4][8] * Xylaric acid disodium salt.
-
Degreasing solvent (e.g., acetone, ethanol).
-
Deionized water.
-
Analytical balance (±0.1 mg accuracy).
-
-
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grits of abrasive paper to achieve a uniform, mirror-like surface.
-
Cleaning: Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly with a stream of warm air.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Immersion:
-
Prepare a blank solution (corrosive medium only) and several test solutions with varying concentrations of xylaric acid disodium salt (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse one coupon in each solution. Ensure the coupons are suspended and not touching the bottom or sides of the container.
-
Maintain a constant temperature for a set duration (e.g., 24, 48, or 72 hours). [8] 5. Final Weighing:
-
After the immersion period, carefully remove the coupons.
-
Clean the coupons to remove corrosion products (e.g., using a soft brush in a suitable cleaning solution, if necessary), rinse with deionized water and acetone, and dry completely.
-
Weigh each coupon and record the final weight (W_final).
-
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
Where: ΔW is weight loss (g), A is the surface area (cm²), T is immersion time (hours), and D is the density of the metal (g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Protocol: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action. [12]A standard three-electrode cell is used, comprising a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). [11]
-
Objective: To determine electrochemical parameters that characterize the corrosion process and the inhibitor's influence.
-
Apparatus: Potentiostat/Galvanostat with frequency response analysis capability.
4.2.1 Open Circuit Potential (OCP)
-
Procedure: Immerse the three-electrode setup in the test solution and monitor the potential of the working electrode against the reference electrode until it stabilizes (typically 30-60 minutes). This stable potential is the corrosion potential (E_corr).
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
-
Causality: EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface. A higher charge transfer resistance (R_ct) indicates a more effective inhibition process. [9]* Procedure:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as a Nyquist diagram (Z_imaginary vs. Z_real).
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s) and charge transfer resistance (R_ct).
-
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
4.2.3 Potentiodynamic Polarization (PDP)
-
Causality: This technique involves scanning the potential and measuring the resulting current to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The shift in E_corr and changes in Tafel slopes (βa and βc) indicate whether the inhibitor is anodic, cathodic, or mixed-type. [11]* Procedure:
-
After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s). [13] 2. Plot the resulting current density (log scale) versus potential to generate a Tafel plot.
-
Extrapolate the linear Tafel regions back to the E_corr to determine the corrosion current density (i_corr).
-
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
Data Presentation & Interpretation
Organizing the quantitative data into tables allows for clear comparison across different inhibitor concentrations.
Table 1: Example Data from Weight Loss & Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | Weight Loss (mg) | CR (mm/year) | IE (%) [WL] | i_corr (μA/cm²) | IE (%) [PDP] | E_corr (mV vs. SCE) |
| 0 (Blank) | 25.4 | 0.58 | - | 25.1 | - | -750 |
| 50 | 11.2 | 0.26 | 55.2 | 11.5 | 54.2 | -735 |
| 100 | 6.1 | 0.14 | 75.9 | 6.2 | 75.3 | -728 |
| 200 | 3.3 | 0.08 | 86.2 | 3.5 | 86.1 | -720 |
| 500 | 2.1 | 0.05 | 91.4 | 2.3 | 90.8 | -715 |
Interpretation:
-
An increase in inhibition efficiency (IE%) with increasing inhibitor concentration indicates effective adsorption. [8]* A shift in E_corr of less than 85 mV typically signifies a mixed-type inhibitor. [11]If the shift is predominantly in the positive (anodic) or negative (cathodic) direction, it indicates a corresponding primary mode of action.
Table 2: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE (%) [EIS] |
| 0 (Blank) | 450 | 250 | - |
| 50 | 980 | 180 | 54.1 |
| 100 | 1850 | 110 | 75.7 |
| 200 | 3200 | 75 | 85.9 |
| 500 | 4850 | 50 | 90.7 |
Interpretation:
-
A significant increase in R_ct values confirms the formation of an insulating protective layer on the metal surface. [11]* A decrease in the double-layer capacitance (C_dl) is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which decreases the local dielectric constant and/or increases the thickness of the electrical double layer.
Surface Analysis
Post-exposure surface analysis provides visual confirmation of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons. In the absence of the inhibitor, the surface will typically show significant damage, such as pitting and uniform corrosion. In the presence of an effective concentration of xylaric acid disodium salt, the surface should appear much smoother, indicating the prevention of corrosive attack.
Conclusion
Xylaric acid disodium salt demonstrates significant potential as a green corrosion inhibitor for various metals in aggressive environments. Its mechanism is based on adsorption, creating a protective barrier that impedes both anodic and cathodic reactions. The protocols outlined in this document provide a standardized and reliable framework for quantifying its performance through gravimetric and electrochemical methods. The consistent results obtained from these complementary techniques, supported by surface analysis, will enable researchers to effectively validate its application and optimize its use in industrial formulations.
References
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- 11. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media | Research, Society and Development [rsdjournal.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Methods for polymerization using xylaric acid disodium salt precursors
Application Note: Advanced Polymerization Strategies for Xylaric Acid Disodium Salt
Executive Summary
Xylaric acid (
However, the Disodium Salt (
-
Direct Interfacial Polymerization (Polyesters): Utilizing Phase Transfer Catalysis (PTC) to react the salt directly with alkyl dihalides.
-
Melt Polycondensation (Polyhydroxypolyamides): A conversion protocol to activate the salt into dimethyl xylarate for reaction with diamines.
Precursor Analysis & Handling
Material: Xylaric Acid Disodium Salt CAS: 91400-18-9 (Generic for salt) / 100-87-8 (Free Acid) Molecular Weight: 224.08 g/mol
Critical Handling Notes:
-
Hygroscopicity: The disodium salt is highly hygroscopic. It must be dried under vacuum at 60°C for 12 hours prior to use to prevent hydrolysis of electrophiles in Protocol A.
-
Stereochemistry: Xylaric acid is achiral (meso compound), but its pseudo-asymmetric center (C3) influences chain folding.
Protocol A: Direct Synthesis of Poly(alkylene xylarate) via Phase Transfer Catalysis (PTC)
Objective: To synthesize bio-based polyesters directly from the aqueous disodium salt without prior acidification or esterification.
Mechanism:
This method utilizes a quaternary ammonium salt to transport the xylaric carboxylate anion from the aqueous phase into the organic phase, where it undergoes nucleophilic substitution (
Experimental Workflow
Reagents:
-
Xylaric Acid Disodium Salt (10 mmol)
-
1,6-Dibromohexane (10 mmol)
-
Tetrabutylammonium Bromide (TBAB) (1 mmol, 10 mol% catalyst)
-
Water (15 mL)
-
Toluene or Chloroform (15 mL)
Step-by-Step Procedure:
-
Phase Preparation:
-
Aqueous Phase: Dissolve 2.24 g of Xylaric Acid Disodium Salt in 15 mL of deionized water.
-
Organic Phase: Dissolve 2.44 g of 1,6-Dibromohexane in 15 mL of Toluene.
-
-
Catalyst Addition:
-
Add 0.32 g of TBAB to the biphasic mixture.
-
-
Reaction:
-
Heat the mixture to vigorous reflux (approx. 85-90°C internal temp) with high-shear magnetic stirring (1000 RPM).
-
Note: Vigorous stirring is critical to maximize the interfacial surface area.
-
Maintain reflux for 24 hours.
-
-
Isolation:
-
Purification:
-
Filter the white solid.[3]
-
Wash 3x with water (to remove residual salt/catalyst) and 2x with methanol.
-
Dry under vacuum at 50°C.
-
Data Output:
| Parameter | Value | Notes |
| Yield | 65 - 75% | Dependent on stirring efficiency. |
| Mw (GPC) | 8,000 - 15,000 Da | Moderate molecular weight. |
| Solubility | DMSO, DMF | Insoluble in water/chloroform. |
Protocol B: Synthesis of Polyhydroxypolyamides (PHPAs) via Active Diester
Objective: To synthesize high-molecular-weight "hydroxylated nylons" (PHPAs). Constraint: The disodium salt cannot be reacted directly with diamines in the melt (causes salt degradation). It must be converted to the Dimethyl Xylarate intermediate.
Phase 1: Activation (Salt Diester)
-
Suspend 10 g of Xylaric Acid Disodium Salt in 100 mL of anhydrous Methanol.
-
Cool to 0°C in an ice bath.
-
Add 5 mL of concentrated Sulfuric Acid (
) dropwise. -
Reflux for 24 hours. The salt will dissolve as it converts to the ester.
-
Neutralize with Sodium Bicarbonate (
), filter the solids ( ), and rotary evaporate the methanol. -
Result: Dimethyl Xylarate (Viscous syrup or white solid).
Phase 2: Polycondensation[5]
Reagents:
Step-by-Step Procedure:
-
Mixing: Dissolve Dimethyl Xylarate and HMDA in minimal Methanol (1:1 molar ratio).
-
Pre-polymerization: Stir at room temperature for 2 hours to allow salt formation/pre-equilibration.
-
Melt Condensation:
-
Transfer to a polymerization tube.
-
Heat to 60°C under
flow to remove solvent. -
Ramp temperature to 160°C over 2 hours.
-
Apply vacuum (0.1 mbar) at 160°C for 4 hours.
-
Caution: Do not exceed 180°C to prevent decarboxylation or excessive crosslinking of hydroxyl groups.
-
-
Work-up:
-
Dissolve the crude polymer in Formic Acid or m-Cresol.
-
Precipitate into Ethanol.
-
Mechanistic Visualization
Figure 1: Phase Transfer Catalysis Mechanism (Protocol A)
Caption: The quaternary ammonium catalyst (Q+) shuttles the xylarate dianion from the aqueous phase to the organic phase, enabling reaction with the alkyl halide.
Figure 2: Overall Process Workflow
Caption: Decision tree for selecting the appropriate polymerization route based on the final polymer application.
Characterization & Quality Control
| Technique | Observation Target | Expected Result |
| FTIR | Ester/Amide formation | Polyester: C=O stretch @ 1735 cm⁻¹Polyamide: Amide I @ 1640 cm⁻¹, Amide II @ 1540 cm⁻¹ |
| 1H NMR | Polymer Backbone | Shift of methylene protons adjacent to oxygen/nitrogen. Disappearance of terminal hydroxyl protons if esterified. |
| DSC | Thermal Transitions | Polyester: |
| Solubility | Crosslinking Check | Sample must dissolve in DMSO/m-Cresol. Insolubility indicates unwanted crosslinking at C2/C3/C4 hydroxyls. |
References
-
Kiely, D. E., Chen, L., & Lin, T. H. (1994). Polyhydroxypolyamides from Aldaric Acids.[2][3] Journal of Polymer Science Part A: Polymer Chemistry.[4][5] Link
-
Muñoz-Guerra, S., & Lavilla, C. (2012). Bio-based polyamides and polyesters from carbohydrate-derived monomers.[4] Springer. Link
-
BenchChem Technical Support. (2025). Application Notes: D-Xylaric Acid as a Monomer for Polyhydroxypolyamides.[2]Link
-
ACS Green Chemistry Institute. (2023). Phase Transfer Catalysis Reference Guide.Link
-
Kricheldorf, H. R. (2001). Syntheses and Applications of Polylactones and Polyesters. Wiley-VCH. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield Selectivity in Xylaric Acid Disodium Salt Synthesis
Status: Operational Ticket ID: XYL-OPT-2026 Subject: Protocol Optimization & Troubleshooting for High-Purity Disodium Xylarate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Xylaric acid (Pentaric acid) is a high-value C5 platform chemical and chelating agent. The synthesis of its disodium salt presents a specific challenge: balancing the oxidation power required to convert both the C1 (aldehyde) and C5 (primary alcohol) positions while preventing C-C bond scission (over-oxidation) that leads to oxalic or threaric acid.
This guide prioritizes the Heterogeneous Catalytic Oxidation (Noble Metal) and TEMPO-mediated pathways, as they offer superior selectivity over legacy nitric acid methods.
Module 1: The Reaction "Engine" (Catalytic Strategies)
To maximize yield selectivity, you must choose the oxidation system that matches your scale and equipment.
Protocol A: The "Gold Standard" (Au/Pt on Carbon)
Best for: High selectivity, Green Chemistry compliance, Scalability.
The Mechanism:
Supported gold (Au/C) or platinum (Pt/C) catalysts activate molecular oxygen. The reaction proceeds sequentially: D-Xylose
-
Critical Insight: Gold catalysts are highly active for the aldehyde (C1) but require basic conditions to facilitate the alcohol (C5) oxidation and desorb the product.
Optimized Workflow:
-
Catalyst: 1-2 wt% Au/C or Pt/C (commercial or prepared via sol-immobilization).
-
Solvent: Deionized water (0.2 M Xylose concentration).
-
Conditions: 60–80°C, 3–5 bar
pressure. -
The Control Variable (Crucial): pH-Stat Mode.
-
Maintain pH at 9.0 ± 0.2 by continuous addition of 2M NaOH.
-
Why? This neutralizes the acid groups as they form, preventing catalyst poisoning and directly generating the disodium salt in situ.
-
Protocol B: TEMPO-Mediated Oxidation
Best for: Bench-scale, accessible reagents, ambient pressure.
The Mechanism: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a radical mediator, selectively oxidizing primary alcohols (C5). A secondary oxidant (NaOCl) regenerates the TEMPO.
Optimized Workflow:
-
Reagents: Xylose (1 eq), TEMPO (0.01 eq), NaBr (0.1 eq).
-
Oxidant: NaOCl (2.2–2.5 eq) added dropwise at 0–4°C.
-
pH Control: Maintain pH 10 using NaOH.
-
Quench: Add Ethanol to consume excess hypochlorite.
Module 2: Visualization of Reaction Pathways
Understanding the competition between the target pathway and degradation is vital for troubleshooting.
Figure 1: Reaction pathway logic. Green represents the target; Red/Grey represent yield loss mechanisms.
Module 3: Downstream Processing (Isolation of Disodium Salt)
Users often fail here. Xylaric acid is highly water-soluble. Evaporation alone yields a syrup, not a powder.
The "Anti-Solvent" Crystallization Protocol:
-
Filtration: Remove heterogeneous catalyst (Au/C) via 0.22 µm filtration.
-
Concentration: Rotary evaporate the reaction mixture (which is a solution of Disodium Xylarate + inorganic salts) to a viscous syrup (approx. 50-60% dry solids).
-
Precipitation:
-
Slowly pour the syrup into ice-cold Ethanol or Methanol (ratio 1:5 syrup:alcohol).
-
Mechanism:[][2][3][4] Disodium xylarate is insoluble in ethanol. Inorganic salts (like NaCl from TEMPO/Bleach) have different solubility profiles.
-
Note: If using Protocol A (Au/C + NaOH), the only salt present is Disodium Xylarate. This yields higher purity.[][5]
-
-
Drying: Vacuum dry at 40°C. High heat causes caramelization.
Troubleshooting & FAQs
Q1: My HPLC shows a large peak for Xylonic Acid, but low Xylaric Acid.
Diagnosis: The "Stalled Intermediate" effect. Root Cause: The oxidation of the C5 primary alcohol is the rate-determining step and is much slower than C1 oxidation. Corrective Action:
-
If using Au/Pt: Increase the pH slightly (to 9.5) or increase
pressure. The C5 oxidation is base-promoted [1].[6] -
If using TEMPO: Ensure the temperature is raised to room temperature after the initial addition. The C5 oxidation requires more energy than the initial aldehyde formation.
Q2: I am getting low yields and significant "unknown" peaks (C2-C4 acids).
Diagnosis: C-C Bond Scission (Over-oxidation). Root Cause: Reaction conditions are too aggressive. Corrective Action:
-
Temperature: Reduce reaction temperature. (e.g., drop from 90°C to 60°C).
-
Catalyst Contact: Reduce reaction time. Once the Xylonic acid peak disappears, stop immediately.
-
Oxidant Strength: If using Bleach, reduce the addition rate to prevent localized hotspots of high concentration.
Q3: The product is a sticky brown gum, not a white powder.
Diagnosis: Caramelization or incomplete salt formation. Root Cause:
-
pH Drift: If the pH dropped below 7 during reaction, you have a mix of free acid and salt.
-
Residual Sugar: Unreacted xylose caramelizes upon drying. Corrective Action:
-
Ensure the final pH is adjusted to 8.5–9.0 before precipitation to ensure the Disodium form.
-
Perform an initial precipitation in Methanol (removes unreacted Xylose, which is soluble in MeOH).
Quantitative Data: Catalyst Performance Matrix
| Method | Catalyst System | Typical Yield (Disodium Salt) | Main Impurity | Selectivity Note |
| Heterogeneous | Pt/C (5%) | 60–65% | Glycolic/Oxalic Acid | High activity, but prone to C-C scission at high pH [2]. |
| Heterogeneous | Au/C (1%) | 85–92% | Xylonic Acid | Best Selectivity. Requires basic support or pH stat [3]. |
| Homogeneous | TEMPO/NaOCl | 70–80% | Chlorinated byproducts | Difficult purification (salt removal). |
| Legacy | Nitric Acid | 40–50% | Threaric/Trihydroxyglutaric | Not Recommended. Hazardous fumes & low selectivity [4]. |
Diagnostic Flowchart
Figure 2: Decision tree for optimizing reaction parameters based on analytical feedback.
References
-
Sadula, S., & Saha, B. (2018).[7][8][9] Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts.[4][7][8][9] ChemSusChem, 11(13), 2124–2129.[7][9] [Link][9]
-
Solmi, S., et al. (2017).[7] Oxidation of D-glucose to glucaric acid using Au/C catalysts. ChemCatChem, 9(14), 2797–2806.[7] (Mechanistic parallel for pentose oxidation). [Link]
-
Megías-Sayago, C., et al. (2018).[7] Influence of gold particle size in Au/C catalysts for base-free oxidation of glucose. Catalysis Today, 306, 183–190.[7] [Link]
Sources
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. omicronbio.com [omicronbio.com]
- 6. US5731467A - Process for the manufacture of xylaric acid and uses thereof - Google Patents [patents.google.com]
- 7. Efficient oxidation of monosaccharides to sugar acids under neutral condition in flow reactors with gold-supported activated carbon catalysts [journal.hep.com.cn]
- 8. Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 9. Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Disodium Xylarate Processing
Current Status: Operational Topic: Removal of Catalyst Residues (Heterogeneous & Homogeneous) Audience: Process Chemists, Formulation Scientists, QA/QC Managers
Triage: Diagnostic & Initial Assessment
Before initiating a purification protocol, characterize your crude disodium xylarate reaction mixture. The type of catalyst used dictates the purification logic. Use the table below to identify your specific contamination profile.
| Observation | Likely Contaminant | Source | Risk Level (ICH Q3D) |
| Grey/Black Turbidity | Colloidal Pt, Pd, or Au | Heterogeneous Catalyst Fines | High (Class 2B) |
| Yellow/Orange Tint | TEMPO / Nitrosonium ion | Homogeneous Catalyst | High (Genotoxic potential) |
| Blue/Green Tint | Copper/Vanadium | Co-catalysts (if used) | Medium (Class 2A) |
| Clear but High ICP-MS | Solubilized Metal Ions | Leached from Support | High (Class 2B) |
Module 1: Heterogeneous Catalyst Removal (Pt/C, Au/C)
The Problem: Simple filtration (0.22 µm) often fails because catalyst attrition creates colloidal "fines" (<100 nm) that pass through standard membranes. Furthermore, aldaric acids (like xylaric acid) are strong chelators, stripping metal ions from the support into the aqueous phase.
Workflow Diagram: Metal Removal Logic
Caption: Logical workflow for differentiating between physical catalyst fines and solubilized metal ions, ensuring compliance with ICH Q3D limits.
Troubleshooting Guide: Metal Contamination
Q: I filtered through a 0.2 µm filter, but the filtrate is still grey. Why? A: You are dealing with colloidal carbon or metal nanoparticles. Standard membrane filters act as sieves; colloids block pores or pass through.
-
Corrective Action: Use a Depth Filter (e.g., Celite 545 or Diatomaceous Earth).
-
Pre-coat a Buchner funnel with a 1cm layer of Celite.
-
Pass the reaction mixture through the pad. The tortuous path traps colloids that membranes miss.
-
Follow with a 0.22 µm PES membrane to remove any Celite fines.
-
Q: My solution is clear, but ICP-MS shows 50 ppm Platinum. How do I remove it? A: This is solubilized platinum, likely chelated by the xylarate. Filtration will not work. You must break the chelate or use a stronger affinity agent.
-
Protocol: Thiol-Scavenging
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 4-5 equivalents relative to the residual metal content.
-
Agitate at 50°C for 4 hours . (Heat is crucial to increase exchange kinetics).
-
Filter off the scavenger solids.
-
Validation: Retest via ICP-MS. Target is typically <10 ppm (depending on daily dose).
-
Module 2: Homogeneous Catalyst Removal (TEMPO)
The Problem: TEMPO and its reduced hydroxylamine form are water-soluble organics. They cannot be filtered out. Failure to remove them results in product discoloration and potential genotoxicity.
Protocol: Anti-Solvent Precipitation (The "Salting Out" Effect)
Since Disodium Xylarate is a highly polar salt, it is insoluble in organic solvents like Ethanol or Acetone, whereas TEMPO remains soluble.
Step-by-Step Procedure:
-
Concentrate: Evaporate the aqueous reaction mixture to a syrup (approx. 30-40% solids). Do not dry completely to avoid trapping impurities.
-
Precipitate: Slowly pour the syrup into 3 volumes of cold Ethanol (0°C) under vigorous stirring.
-
Why? Disodium xylarate will crash out as a white solid. TEMPO and organic byproducts remain dissolved in the ethanol mother liquor.
-
-
Wash: Filter the solid and wash the cake with cold ethanol (2x).
-
Color Check: Dissolve a small sample in water. If yellow, repeat the precipitation.
Q: The product is still yellow after precipitation. What now? A: The TEMPO may be trapped in the crystal lattice or present as the cationic oxoammonium salt.
-
Corrective Action: Thiosulfate Reduction
-
Redissolve the solid in water.
-
Add a stoichiometric amount of Sodium Thiosulfate (Na₂S₂O₃). This reduces the yellow oxoammonium species to the colorless hydroxylamine and neutralizes active oxidants.
-
Repeat the Ethanol precipitation step. The hydroxylamine is more soluble in ethanol than the salt.
-
Module 3: Final Polishing & Validation
Comparison of Purification Methods
| Method | Target Impurity | Efficiency | Product Loss | Notes |
| Celite Filtration | Solid Catalyst (Fines) | High (>99%) | Low (<2%) | Essential first step. |
| Activated Carbon | Trace Organics / Metals | Medium (60-80%) | Medium (5-10%) | Carbon absorbs some product; use sparingly. |
| Ion Exchange (Cationic) | Solubilized Metals | Very High (>99%) | Low (<2%) | Use resins like Dowex 50W (Na+ form) to capture heavy metals without acidifying. |
| Ethanol Precipitation | TEMPO / Solvents | High (>95%) | Low (<5%) | Also controls water content. |
Self-Validating System: The "Clear & Pure" Check
Before releasing the batch, perform this 3-point check to validate the process:
-
Visual Clarity Test: Dissolve 1g in 10mL water. Must be colorless and free of particulates. (Pass/Fail)
-
The "Foam" Test: Shake the solution. Excessive stable foam suggests residual surfactants or organic byproducts (TEMPO derivatives).
-
Conductivity/pH: Ensure the pH is neutral (7.0 ± 0.5). Significant deviation indicates residual acid (incomplete salt formation) or trapped base.
References
-
International Council for Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R2).
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Stahl, S. S., et al. (2013). Aerobic Oxidation of Alcohols to Carbonyls and Carboxylic Acids. Chemical Reviews.
-
Silicycle. Metal Scavenging Solutions for Pharmaceutical Applications.
Overcoming low solubility of xylaric acid disodium salt in ethanol
Executive Summary & The Thermodynamic Barrier
The Core Issue: Researchers frequently encounter immediate precipitation or phase separation when introducing Xylaric Acid Disodium Salt (Na₂-XA) into ethanol-rich environments.[1]
The Scientific Reality:
You are fighting a fundamental thermodynamic barrier. Na₂-XA is a rigid, high-lattice-energy ionic solid.[1] Ethanol (EtOH) is a polar protic solvent, but its dielectric constant (
The Solution Matrix: To "overcome" this, you must stop treating Ethanol as a solvent and start treating it as either a cosolvent (diluent) or an antisolvent (precipitant), depending on your goal.[1]
The Physics of Insolubility (Visualized)
The following diagram illustrates the competition between Lattice Energy (holding the salt together) and Solvation Energy (pulling it apart). In Ethanol, the solvation shell is too weak to fracture the lattice.
Figure 1: Mechanism of solubility failure in ethanol versus success in water. The dielectric constant of the solvent is the determining factor for ionic dissociation.[2]
Troubleshooting Guides (Scenario-Based)
Scenario A: "I need to dissolve Na₂-XA for HPLC/LC-MS analysis."
Diagnosis: You are likely using pure ethanol or a high-organic mobile phase as the diluent. Solution: Use Water as the primary solvent, then dilute.
| Parameter | Recommendation |
| Primary Solvent | Dissolve standard initially in 100% Water or Buffer (pH 7) .[1] |
| Dilution Limit | Dilute with Ethanol only after dissolution. Max EtOH ratio is typically 40-50% .[1] |
| Buffer Choice | Avoid phosphate buffers if mixing with high EtOH (precipitates).[1] Use Ammonium Acetate . |
Scenario B: "I need to purify Na₂-XA from a reaction mixture."
Diagnosis: You are viewing insolubility as a bug; for purification, it is a feature. Solution: Use Ethanol as an Antisolvent to crystallize the salt.[3]
Scenario C: "I need a homogenous organic formulation."
Diagnosis: The disodium salt is chemically incompatible with lipophilic systems. Solution: You must modify the chemical species (See Protocol 3).
Experimental Protocols
Protocol 1: Purification via Antisolvent Precipitation
Use this when you need to recover high-purity Na₂-XA from an aqueous reaction crude.[1]
Principle: Drastically lowering the dielectric constant of the medium forces the salt out of the solution while organic impurities remain dissolved.
Step-by-Step:
-
Concentration: Evaporate your aqueous Na₂-XA solution until it reaches near-saturation (syrupy consistency, approx. 20-30% w/v).
-
Temperature Control: Chill the aqueous concentrate to 4°C .
-
Antisolvent Addition:
-
Place the vessel on a magnetic stirrer (medium speed).
-
Add cold absolute Ethanol (-20°C) dropwise.
-
Critical Ratio: Target a final ratio of 1:3 to 1:4 (Water:Ethanol) .
-
-
Observation: A white crystalline precipitate should form.
-
Troubleshooting: If an "oil" or "gum" forms instead of crystals, the addition was too fast or the temperature was too high. Re-heat to dissolve and cool strictly at 1°C/minute .
-
-
Filtration: Vacuum filter immediately.[1] Wash the cake with cold 90% EtOH.
Protocol 2: Solubilization Mapping (The "Oiling Out" Point)
Use this to determine the maximum ethanol your specific concentration can tolerate.
Data Table: Solubility Thresholds (Estimated @ 25°C)
| Solvent System (Water:EtOH) | Dielectric Constant ( | Solubility Status of Na₂-XA |
| 100:0 | 78.5 | Highly Soluble (>500 mg/mL) |
| 80:20 | ~68 | Soluble |
| 60:40 | ~55 | Metastable (May precipitate over time) |
| 50:50 | ~49 | Threshold (Precipitation likely) |
| 20:80 | ~35 | Insoluble (Immediate precipitation) |
Protocol 3: Chemical Modification for Organic Solubility
Use this if you absolutely MUST have xylaric acid species in 100% Ethanol.[1]
Method: Protonation (pH Switching).[1]
-
Add dilute HCl or H₂SO₄ to lower pH to < 3.0.[1]
-
This converts Disodium Xylarate
Xylaric Acid (Free Acid) .[1] -
The free acid has significantly higher solubility in ethanol due to hydrogen bonding capabilities and lack of strong ionic lattice forces.
-
Note: If you need a salt form in organic solvent, neutralize the free acid with an organic base like Tetrabutylammonium Hydroxide (TBAOH) .[1] The bulky organic cation increases solubility in ethanol.
Decision Logic for Researchers
Follow this workflow to select the correct experimental path.
Figure 2: Strategic decision tree for selecting the correct solvent protocol.
Frequently Asked Questions (FAQs)
Q: Why does my mixture turn into a sticky gum instead of a powder? A: This is a phenomenon known as "oiling out" (liquid-liquid phase separation).[1] It happens when the antisolvent (ethanol) is added too quickly or at too high a temperature.[1] The salt comes out of solution faster than it can organize into a crystal lattice. Fix: Re-dissolve by heating, then cool very slowly with vigorous stirring.
Q: Can I use Methanol instead of Ethanol?
A: Methanol (
Q: I need to run a reaction in ethanol, but the salt won't dissolve. What now? A: Consider Phase Transfer Catalysis (PTC) . Add a catalyst like 18-Crown-6 (which complexes sodium) or a quaternary ammonium salt.[1] This shuttles the xylarate anion into the organic phase for reaction.
References
-
BenchChem. (2025).[1] Unveiling D-Xylaric Acid: A Synthetically Derived Platform Chemical. Retrieved from
-
Sadula, S., & Saha, B. (2018).[1][5] Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts. ChemSusChem.[1] Retrieved from
-
Jouyban, A., et al. (2010).[1] The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech.[1] Retrieved from
-
Barrick Lab. (n.d.).[1] Ethanol Precipitation Protocols. Retrieved from
-
Santa Cruz Biotechnology. (2024).[1] Xylaric Acid Disodium Salt Product Data. Retrieved from [1]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 5. Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Reducing Lactonization During Xylaric Acid Salt Processing
Introduction
D-xylaric acid, a versatile C5 aldaric acid, is a key building block in the synthesis of novel polymers, chelating agents, and pharmaceutical intermediates.[1] Its production, whether through chemical oxidation of D-xylose or microbial fermentation, often involves processing steps where the acid is present as a salt.[1] A common challenge encountered during the processing of xylaric acid and its salts is the intramolecular esterification, or lactonization, which leads to the formation of xylaro-1,4-lactone. This side reaction can significantly impact yield, purity, and the performance of the final product.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate lactonization during xylaric acid salt processing. We will delve into the underlying chemical principles, provide detailed troubleshooting guides in a question-and-answer format, and present validated protocols to ensure the integrity of your xylaric acid products.
Understanding the Problem: The Chemistry of Xylaric Acid Lactonization
Xylaric acid possesses both carboxylic acid and hydroxyl functional groups, making it susceptible to intramolecular cyclization to form a lactone, a cyclic ester.[2] The formation of the five-membered γ-lactone (xylaro-1,4-lactone) is particularly favorable due to the thermodynamic stability of the resulting ring structure.[2][3]
The equilibrium between the open-chain xylaric acid and its lactone form is influenced by several factors, primarily pH, temperature, and the presence of catalysts.
Key Factors Influencing Lactonization:
-
pH: Acidic conditions strongly favor lactonization. The protonation of the carboxyl group makes it more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups. Conversely, alkaline conditions favor the open-chain carboxylate salt form, as the deprotonated carboxylate is resistant to nucleophilic attack.
-
Temperature: Higher temperatures generally accelerate the rate of both lactonization and the reverse reaction, hydrolysis. However, prolonged exposure to elevated temperatures, especially under neutral or acidic conditions, can drive the equilibrium towards the lactone form by removing water from the system.
-
Solvent: The choice of solvent can influence the equilibrium. Aprotic solvents can favor lactonization by not competing with the intramolecular hydroxyl group for hydrogen bonding with the carboxylic acid.
-
Concentration: At high concentrations of the hydroxy acid, intermolecular reactions leading to polymerization can compete with intramolecular lactonization.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during xylaric acid salt processing, providing explanations and actionable solutions.
FAQ 1: I'm observing a gradual decrease in the pH of my xylaric acid salt solution over time, even without adding any acid. What is happening?
Answer: This is a classic indicator of lactonization. The formation of a lactone consumes a carboxylic acid and a hydroxyl group, but the reverse reaction, hydrolysis, releases them. However, if the lactone is more stable or if water is being removed from the system (e.g., during concentration steps), the equilibrium will shift towards the lactone. The crucial point is that the lactone itself is not acidic. When you measure the pH of a solution containing the xylaric acid/xylarate and its lactone, you are primarily measuring the acidity of the remaining unreacted xylaric acid. As more xylaric acid is converted to the neutral lactone, the concentration of the acidic species decreases, which should theoretically lead to a pH increase.
The observed decrease in pH is often an artifact of the sample preparation for pH measurement or a secondary reaction. A more likely scenario is that during your processing, you are removing a basic component or introducing an acidic one. For instance, if you are working with a sodium xylarate solution and are using a method that might selectively remove sodium ions, the equilibrium will shift, releasing more free xylaric acid and thus lowering the pH.
Troubleshooting Steps:
-
Confirm Lactone Formation: Utilize analytical techniques like HPLC or NMR to confirm the presence and quantify the amount of xylaro-lactone in your sample.[4][5]
-
Re-evaluate pH Control: Ensure your pH control is robust. If you are neutralizing a xylaric acid solution, ensure complete neutralization. Use a calibrated pH meter and consider using a buffer system if compatible with your downstream process.
-
Minimize Water Removal at Low pH: If you need to concentrate your xylaric acid salt solution, do so under neutral to slightly alkaline conditions (pH 7-8) to suppress lactonization.
FAQ 2: My final dried xylaric acid salt product shows poor solubility compared to previous batches. Could lactonization be the cause?
Answer: Yes, this is a strong possibility. Xylaro-lactone is a neutral molecule and is generally less polar and less water-soluble than the highly polar, ionic xylaric acid salt. The presence of a significant amount of the lactone in your final product will reduce its overall solubility.
Troubleshooting Steps:
-
Analytical Characterization: Analyze the insoluble portion of your product separately using techniques like FTIR or Mass Spectrometry to identify the presence of the lactone.[6][7]
-
Drying Conditions: Review your drying process. High temperatures during drying can drive off water and promote lactonization, especially if the salt is not completely neutral.
-
Recommendation: Dry the xylaric acid salt under vacuum at a moderate temperature (e.g., 40-50 °C) to minimize thermal stress.[8]
-
-
Post-Drying Treatment: If lactonization has occurred, you may be able to hydrolyze the lactone back to the open-chain form by re-dissolving the product in a slightly alkaline solution (pH 8-9) and then re-isolating the salt.
FAQ 3: I am performing a reaction with a xylaric acid salt, and the yield of my desired product is consistently low. How can I determine if lactonization is interfering?
Answer: Lactonization can interfere with reactions in two main ways:
-
Reduced Reactant Availability: If your reaction requires the free carboxylic acid or carboxylate groups of xylaric acid, the formation of the lactone will reduce the concentration of the active reactant.
-
Side Reactions: The lactone itself can potentially undergo side reactions with your reagents, leading to undesired byproducts.
Troubleshooting Steps:
-
In-Process Monitoring: Monitor the reaction mixture for the presence of xylaro-lactone at different time points using HPLC or TLC.[1] This will help you determine if lactonization is occurring under your reaction conditions.
-
Reaction pH: The optimal pH for your desired reaction may unfortunately also be favorable for lactonization.
-
Strategy 1: pH Optimization: If possible, adjust the reaction pH to a range that disfavors lactonization (neutral to alkaline) while still allowing your primary reaction to proceed at an acceptable rate.[9]
-
Strategy 2: Staged Addition: If the reaction can be performed quickly, consider adding the xylaric acid salt to the reaction mixture in stages to maintain a low instantaneous concentration, which can disfavor the intramolecular lactonization.
-
-
Protecting Groups: In more complex syntheses, it may be necessary to protect the hydroxyl groups of xylaric acid before performing reactions involving the carboxylic acid groups. This would prevent lactonization altogether. The protecting groups can then be removed in a subsequent step.
Protocols for Minimizing Lactonization
Protocol 1: Preparation and Isolation of Xylaric Acid Salts under Lactone-Minimizing Conditions
This protocol describes the preparation of a xylaric acid salt (e.g., potassium or sodium xylarate) from a crude xylaric acid solution, with a focus on minimizing lactone formation.
Materials:
-
Crude xylaric acid solution
-
5 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
pH meter
-
Stir plate and stir bar
-
Vacuum filtration apparatus
Methodology:
-
Initial pH Adjustment:
-
Cool the crude xylaric acid solution to 10-15 °C in an ice bath.
-
Slowly add the 5 M KOH or NaOH solution dropwise while stirring vigorously.
-
Monitor the pH closely. The goal is to bring the pH to 7.0 - 7.5. Be careful not to overshoot, as highly alkaline conditions can promote other degradation pathways.
-
-
Salt Precipitation:
-
Once the pH is stable in the 7.0 - 7.5 range, slowly add ethanol (typically 2-3 volumes of the aqueous solution) while continuing to stir.
-
The xylaric acid salt will precipitate out of the solution.
-
-
Isolation and Washing:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake with a 70:30 ethanol:water mixture to remove impurities.
-
Finally, wash with pure ethanol to aid in drying.
-
-
Drying:
-
Dry the isolated salt under vacuum at 40-50 °C until a constant weight is achieved.
-
Rationale for Key Steps:
-
Low Temperature Neutralization: The initial neutralization is performed at a reduced temperature to dissipate the heat of neutralization and to slow down the kinetics of any potential side reactions, including lactonization.
-
Neutral to Slightly Alkaline pH: Maintaining the pH in the 7.0 - 7.5 range ensures that the xylaric acid is in its salt form, which is not prone to lactonization.
-
Anti-Solvent Precipitation: Using an anti-solvent like ethanol allows for the isolation of the salt at a lower temperature and avoids the need for concentrating the aqueous solution by heating, which could promote lactonization.
Protocol 2: Monitoring Lactonization using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for separating and quantifying xylaric acid and its lactone.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Ion-exclusion or reversed-phase C18 column suitable for organic acid analysis
Mobile Phase and Conditions (Example):
-
Mobile Phase: Isocratic elution with 5 mM sulfuric acid in water.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
Procedure:
-
Standard Preparation: Prepare standard solutions of pure xylaric acid and, if available, pure xylaro-lactone in the mobile phase at known concentrations.
-
Sample Preparation: Dilute your xylaric acid salt sample in the mobile phase to a concentration within the linear range of your standard curve.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks corresponding to xylaric acid and xylaro-lactone based on the retention times of the standards. Quantify the amount of each species by comparing the peak areas to the standard curve.
Data Interpretation:
A well-resolved chromatogram will show distinct peaks for xylaric acid and its lactone. By monitoring the relative peak areas over time or under different processing conditions, you can effectively track and troubleshoot lactonization.
Visualizing the Process
Workflow for Minimizing Lactonization
Caption: Workflow for xylaric acid salt processing with integrated steps to minimize lactonization.
Equilibrium Diagram: Xylaric Acid and its Lactone
Caption: The reversible equilibrium between xylaric acid and its corresponding 1,4-lactone.
Quantitative Data Summary
| Parameter | Condition Favoring Lactonization | Condition Minimizing Lactonization | Rationale |
| pH | Acidic (pH < 6) | Neutral to Alkaline (pH 7-9) | The carboxylate anion is resistant to intramolecular nucleophilic attack.[10] |
| Temperature | High Temperature (e.g., > 60°C) | Moderate Temperature (e.g., < 50°C) | Reduces the rate of lactonization.[9] |
| Water Content | Low (e.g., during concentration/drying) | High (in solution) | Le Chatelier's principle: removing water drives the equilibrium towards the lactone. |
Conclusion
The formation of xylaro-lactone during the processing of xylaric acid salts is a common but manageable challenge. By understanding the underlying chemical principles and implementing the appropriate control strategies, particularly regarding pH and temperature, researchers can significantly reduce the incidence of this side reaction. The troubleshooting guide and protocols provided in this document offer a practical framework for identifying, quantifying, and mitigating lactonization, ultimately leading to higher purity and more consistent xylaric acid salt products.
References
- BenchChem. (2025). Unveiling D-Xylaric Acid: A Synthetically Derived Platform Chemical. BenchChem Technical Support.
- BenchChem. (2025).
- Google Patents. (1998). Process for the manufacture of xylaric acid and uses thereof (U.S.
- Google Patents. (2001).
- Google Patents. (2007).
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.). CAS 91400-18-9 (Xylaric acid disodium salt).
- BenchChem. (n.d.). Applications of D-Xylaric Acid in Biodegradable Polymers: Application Notes and Protocols. BenchChem Technical Support.
- Wikipedia. (n.d.). Lactone.
- Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity.
- Lebrilla, C. B., et al. (2021).
- Aghababaie, M., et al. (2014). Effect of Temperature and pH on Formulating the Kinetic Growth Parameters and Lactic Acid Production of Lactobacillus bulgaricus. Nutrition and Food Sciences Research.
- Shimadzu. (n.d.).
- ResearchGate. (2025).
- Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. PMC.
- CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- ResearchGate. (n.d.). Effect of temperature, pH, and inhibitors on the activity or stability....
- Semantic Scholar. (2015). Intramolecular Lactonization of Poly(𝛼-hydroxyacrylic acid): Kinetics and Reaction Mechanism.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Researcher's Guide to FTIR Characterization of Pure Xylaric Acid Disodium Salt
This guide provides an in-depth technical comparison and characterization of pure xylaric acid disodium salt using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of peaks to explain the underlying molecular vibrations and provides a framework for distinguishing the pure compound from its precursors and potential impurities.
Introduction: The Importance of Spectral Verification
Xylaric acid disodium salt (C₅H₆Na₂O₇) is a polyhydroxy dicarboxylate salt derived from xylaric acid.[][2] Its applications are growing, particularly in research concerning bioactive compounds.[] For any scientific application, verifying the identity and purity of the starting material is a non-negotiable cornerstone of experimental validity. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure of xylaric acid disodium salt. It achieves this by probing the vibrational modes of the molecule's functional groups, which act as a unique molecular fingerprint.
This guide will detail the expected FTIR absorption peaks for high-purity xylaric acid disodium salt, provide a comparative analysis against its parent acid, and outline a rigorous protocol for obtaining high-quality spectral data.
The Molecular Fingerprint: Predicted FTIR Peaks for Xylaric Acid Disodium Salt
The structure of xylaric acid disodium salt is characterized by two terminal carboxylate groups (-COO⁻Na⁺), multiple secondary hydroxyl groups (-OH), and a saturated carbon backbone. Each of these moieties gives rise to characteristic absorption bands in the infrared spectrum.
Key Functional Group Analysis:
-
Hydroxyl (O-H) Stretching: The presence of multiple hydroxyl groups leads to extensive intermolecular and intramolecular hydrogen bonding. This will result in a very broad and strong absorption band in the region of 3600-3200 cm⁻¹ . The breadth of this peak is a hallmark of hydrogen-bonded hydroxyl groups in the solid state.
-
C-H Stretching: The aliphatic C-H bonds in the carbon backbone will produce absorption peaks in the 3000-2850 cm⁻¹ region. These are typically of medium to weak intensity.
-
Carboxylate (COO⁻) Asymmetric Stretching: This is one of the most critical diagnostic peaks for the salt form. The conversion of the carboxylic acid groups (-COOH) to carboxylate anions (-COO⁻) results in a strong, characteristic asymmetric stretching vibration. This peak is expected to appear in the 1650-1550 cm⁻¹ range. For comparison, the C=O stretch in simple oxalate salts is seen around 1625 cm⁻¹.[3]
-
Carboxylate (COO⁻) Symmetric Stretching: A second, typically weaker but still significant, peak corresponding to the symmetric stretching of the carboxylate groups will appear in the 1450-1360 cm⁻¹ region. The presence and clear resolution of both asymmetric and symmetric stretches are strong evidence of salt formation.
-
C-O Stretching and O-H Bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands. The stretching vibrations of the C-O bonds from the alcohol groups and the in-plane bending of the O-H groups will contribute to strong peaks in the 1260-1000 cm⁻¹ range. This region can be quite congested due to multiple overlapping vibrations.
-
Metal-Oxygen Interaction: In some metal carboxylates, a very low-frequency band corresponding to the metal-oxygen bond can be observed, often below 600 cm⁻¹.[3]
The molecular structure and the key bonds responsible for the primary FTIR peaks are illustrated below.
Caption: Molecular structure of xylaric acid disodium salt with key bonds highlighted.
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3600 - 3200 | O-H stretching (hydrogen-bonded) | Strong, Broad | The breadth indicates extensive hydrogen bonding from the multiple hydroxyl groups. |
| 3000 - 2850 | C-H stretching (aliphatic) | Medium to Weak | Characteristic of the sp³ hybridized carbon backbone. |
| 1650 - 1550 | COO⁻ asymmetric stretching | Strong | Primary diagnostic peak. Confirms the formation of the carboxylate salt. |
| 1450 - 1360 | COO⁻ symmetric stretching | Medium | Secondary diagnostic peak. Its presence, along with the asymmetric stretch, is key evidence. |
| ~1465 | C-H bending (scissoring) | Medium | Common for methylene (CH₂) groups.[4] |
| 1260 - 1000 | C-O stretching / O-H bending | Strong, Complex | A complex region of multiple overlapping bands from alcohol C-O stretching and O-H bending modes. |
Comparative Analysis: Pure Salt vs. Precursor
The most effective way to confirm the complete synthesis of xylaric acid disodium salt is to compare its spectrum with that of its precursor, xylaric acid.
-
Xylaric Acid (Precursor):
-
Very Broad O-H Stretch (3300-2500 cm⁻¹): In the acid form, the carboxylic acid O-H stretch is exceptionally broad and often overlaps with the C-H stretching region. This is due to strong hydrogen-bonded dimer formation.
-
Carbonyl C=O Stretch (~1730 cm⁻¹): A strong, sharp peak corresponding to the C=O double bond of the carboxylic acid group is a defining feature.
-
C-O Stretch / O-H Bend (~1430 cm⁻¹ and ~1250 cm⁻¹): Strong peaks associated with the carboxylic acid group.
-
-
Xylaric Acid Disodium Salt (Product):
-
Disappearance of the Carbonyl Peak: The most significant change will be the complete disappearance of the sharp C=O stretch around 1730 cm⁻¹.
-
Appearance of Carboxylate Peaks: In its place, the two characteristic carboxylate peaks (asymmetric ~1600 cm⁻¹ and symmetric ~1400 cm⁻¹) will appear.
-
Sharpening of the O-H Region: The very broad carboxylic acid O-H absorption will be replaced by the still broad, but typically less expansive, O-H stretch from the alcohol groups (3600-3200 cm⁻¹).
-
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Trustworthy data begins with a meticulous experimental technique. Because dicarboxylate salts can be hygroscopic, proper sample preparation is critical to avoid interference from water absorption.
Step-by-Step Methodology (KBr Pellet Method)
-
Sample Preparation (Drying):
-
Rationale: Xylaric acid disodium salt, like many highly polar salts, is potentially hygroscopic. Adsorbed water can obscure the critical O-H stretching region (3600-3200 cm⁻¹) and introduce a broad O-H bending vibration around 1640 cm⁻¹, which could interfere with the COO⁻ asymmetric stretch.
-
Protocol: Dry the pure xylaric acid disodium salt sample in a vacuum oven at 60-70°C for at least 4 hours prior to analysis. Store the dried sample in a desiccator.
-
-
KBr Preparation:
-
Rationale: The potassium bromide (KBr) must be spectroscopically pure and completely dry to prevent it from introducing interfering peaks.
-
Protocol: Use high-purity, spectroscopy-grade KBr. Dry the KBr powder in an oven at ~110°C for at least 2 hours and store it in a desiccator.
-
-
Sample Grinding and Mixing:
-
Rationale: To minimize scattering of the infrared beam and achieve a transparent pellet, the sample must be ground to a fine, uniform particle size and intimately mixed with the KBr.
-
Protocol: Weigh approximately 1-2 mg of the dried xylaric acid disodium salt and 150-200 mg of the dried KBr. Combine them in a clean agate mortar and gently grind and mix until the mixture is a homogenous, fine powder.
-
-
Pellet Pressing:
-
Rationale: Applying high pressure to the KBr/sample mixture causes the KBr to flow and form a transparent, glass-like disc that is ideal for transmission spectroscopy.
-
Protocol: Transfer the powder to a KBr pellet press die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. The resulting pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Rationale: A background spectrum of the ambient atmosphere (containing CO₂ and water vapor) must be collected and subtracted from the sample spectrum to yield the true spectrum of the compound.
-
Protocol:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum with the sample chamber empty.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
-
Workflow Visualization
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of xylaric acid disodium salt. By understanding the expected positions and characteristics of the key absorption bands—particularly the strong carboxylate stretches around 1600 cm⁻¹ and 1400 cm⁻¹ and the broad hydroxyl stretch—researchers can confidently verify the identity of their material. A critical comparison with the spectrum of the xylaric acid precursor, focusing on the disappearance of the carbonyl peak at ~1730 cm⁻¹, serves as a definitive test for the completion of the synthesis and the purity of the final product. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reliable data, underpinning the integrity of subsequent research.
References
- Parker, F. S. (1971). Applications of Infrared Spectroscopy in Biochemistry, Biology, and Medicine. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Ouyang, J., et al. (2003). Synthesis and characterization of nanosized zinc oxalate. Materials Science and Engineering: B, 99(1-3), 515-518.
-
ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). D-Xylaric Acid. Retrieved February 22, 2026, from [Link]
-
MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved February 22, 2026, from [Link]
Sources
Comparative Guide: HPLC Method Validation for Xylaric Acid Disodium Salt
Executive Summary
Objective: To provide a scientifically rigorous, validated protocol for the quantification of Xylaric Acid Disodium Salt, a high-value platform chemical derived from xylose oxidation.
The Core Challenge: Xylaric acid (
-
Polarity: It exhibits near-zero retention on standard C18 columns, eluting in the void volume.
-
Detection: It lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. -
Ionic State: The salt form requires specific pH control to ensure reproducible interaction with stationary phases.
The Solution: This guide establishes Ion Exclusion Chromatography (ICE) coupled with UV detection at 210 nm as the "Hero Method." We compare this against HILIC and Standard C18 approaches, demonstrating why ICE is the industry standard for fermentation and biomass-derived organic acids.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the three primary HPLC modes available for xylaric acid analysis.
| Feature | Method A: Ion Exclusion (Recommended) | Method B: HILIC | Method C: Reversed-Phase (C18) |
| Stationary Phase | Sulfonated Divinylbenzene-Styrene (H+ form) | Amide or Zwitterionic bonded silica | C18 (Octadecylsilane) |
| Separation Mechanism | Donnan Exclusion + Size Exclusion | Hydrophilic Partitioning | Hydrophobic Interaction |
| Mobile Phase | 5 mM | Acetonitrile/Ammonium Acetate buffer | Water/Methanol + Ion Pairing Agents |
| Retention of Xylaric Acid | Excellent. Elutes as free acid. | Good. Retains polar species well. | Poor. Elutes in void volume (t0). |
| Matrix Tolerance | High (Robust for fermentation broth) | Low (Sensitive to salt matrix) | Moderate |
| Detection Limit (LOD) | Low (UV 210 nm) | Moderate (RI or ELSD) | N/A (Poor retention) |
Decision Matrix: Selecting the Right Workflow
Caption: Decision tree for selecting the appropriate chromatographic mode based on sample matrix complexity.
Part 2: The "Hero" Protocol – Ion Exclusion Chromatography (ICE)
This protocol utilizes Ligand Exchange/Ion Exclusion mechanisms. The column is packed with a sulfonated polystyrene-divinylbenzene (PS-DVB) resin in the Hydrogen (
The Mechanism (Expert Insight)
Although the analyte is a disodium salt, the mobile phase (dilute sulfuric acid) protonates the carboxyl groups in-situ, converting Xylarate
-
Donnan Exclusion: The negatively charged sulfonate groups on the resin repel the dissociated acid anions. Stronger acids are repelled more and elute earlier.
-
Size Exclusion: Smaller molecules permeate the pores more deeply.
-
Result: Xylaric acid separates from neutral sugars (xylose) and other organic acids based on pKa and hydrodynamic volume.
Instrumentation & Conditions
-
System: HPLC with Isocratic Pump and Column Oven.
-
Detector: Diode Array Detector (DAD/UV) set to 210 nm .
-
Note: Refractive Index (RI) can be used for high concentrations (>1 g/L), but UV 210 nm provides better sensitivity for validation limits.
-
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Phenomenex Rezex ROA-Organic Acid.
-
Guard Column: Cation-H cartridge (Critical to remove Na+ from the disodium salt sample to prevent column fouling).
-
Mobile Phase: 0.005 M (5 mM) Sulfuric Acid (
).-
Preparation: Add 0.3 mL of 96%
to 1.0 L of HPLC-grade water. Filter through 0.22 µm membrane. Degas thoroughly.
-
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C (Higher temperature reduces backpressure and improves peak symmetry).
-
Injection Volume: 20 µL.
Sample Preparation
-
Dissolution: Dissolve Xylaric Acid Disodium Salt in the mobile phase (5 mM
). This ensures the salt is pre-protonated and matches the eluent. -
Filtration: Filter through a 0.22 µm PES or PTFE syringe filter.
-
Concentration: Target 1.0 mg/mL for assay; 0.01–0.1 mg/mL for LOD/LOQ studies.
Part 3: Validation Framework (ICH Q2(R2) Compliant)
Validation ensures the method is "fit for purpose." The following parameters must be tested.
Validation Workflow Diagram
Caption: Step-by-step validation workflow following ICH Q2(R2) guidelines.
Detailed Validation Parameters
1. Specificity
-
Objective: Ensure Xylaric acid is distinct from Xylose (starting material) and Xylitol (potential byproduct).
-
Protocol: Inject a mixture of Xylaric acid, Xylose, and Xylitol.
-
Acceptance Criteria: Resolution (
) between Xylaric acid and nearest peak must be . -
Expected Elution Order: Xylaric Acid (approx 8-9 min)
Xylose (approx 10-11 min) Xylitol. (Acids elute before neutrals on ICE columns).
2. Linearity
-
Protocol: Prepare 5 standard concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
3. Accuracy (Recovery)
-
Protocol: Spike a known amount of Xylaric acid into a "placebo" matrix (or water) at 80%, 100%, and 120% of the target concentration.
-
Calculation:
-
Acceptance Criteria: Mean recovery
.[1]
4. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the 100% standard (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
.
5. Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration yielding S/N = 3:1.
-
LOQ: Concentration yielding S/N = 10:1.
-
Typical values for UV 210nm: LOQ
.
Part 4: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Particulates or Salt Precipitation | Filter samples (0.22 µm). Ensure mobile phase is filtered. Check Guard Column (Na+ buildup from disodium salt can clog the H+ resin). |
| Peak Tailing | Column Aging or Metal Contamination | Reverse flush column (if permitted by manufacturer). Add EDTA to mobile phase if metal ions are suspected. |
| Retention Time Shift | Flow rate drift or Temperature flux | Ensure oven is stable at 50°C. Check pump flow accuracy. |
| Negative Peaks | Refractive Index effects | If using UV, ensure reference wavelength is off. If using RI, ensure mobile phase in reference cell is fresh. |
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Bio-Rad Laboratories. (n.d.). Aminex HPX-87H Column for Organic Acid Analysis. Bio-Rad Product Bulletin. [Link]
-
National Renewable Energy Laboratory (NREL). (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. NREL/TP-510-42623. [Link]
-
Sluiter, A., et al. (2008). Determination of Structural Carbohydrates and Lignin in Biomass. Laboratory Analytical Procedure. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Identification of Disodium Xylarate Impurities: A Comparative Analysis
Introduction: The Imperative for Purity in Disodium Xylarate
Disodium xylarate, the salt of xylaric acid, is a bio-derived dicarboxylic acid with growing interest in pharmaceutical and polymer applications. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[1][2][3][4][5][6]
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of potential impurities in disodium xylarate. We will move beyond standard protocols to explain the causality behind methodological choices, offering a self-validating system for impurity profiling that is grounded in authoritative science.
The Analytical Challenge: Navigating the Polarity of Sugar Acids
Disodium xylarate and its likely impurities are highly polar, polyhydroxylated dicarboxylic acids. This high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where these analytes exhibit poor retention on nonpolar stationary phases (like C18), often eluting in or near the solvent front.[7][8] This lack of retention leads to poor resolution from the solvent front and other polar impurities, making accurate identification and quantification difficult.
To overcome this, specialized analytical approaches are necessary. This guide will compare two primary strategies:
-
Optimized Reversed-Phase Liquid Chromatography (RPLC): Utilizing a modern, polar-embedded stationary phase designed to provide enhanced retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic mode that excels at retaining and separating highly polar and ionizable analytes.[9][10]
The performance of these chromatographic techniques will be coupled with High-Resolution Mass Spectrometry (HRMS), specifically a Quadrupole Time-of-Flight (Q-TOF) instrument. HRMS is indispensable for impurity profiling, providing highly accurate mass measurements (typically <5 ppm error) that enable the confident determination of elemental compositions for unknown compounds.[11][12][13][14][15]
Hypothesizing Impurities: A Synthesis-Driven Approach
To design a robust analytical method, we must first anticipate the likely impurities. The most common synthesis route to xylaric acid is the oxidation of D-xylose, often using nitric acid or catalytic aerobic oxidation.[16][17][18][19][20] This process can lead to several classes of impurities:
-
Starting Material: Unreacted D-xylose.
-
Intermediates: Incomplete oxidation products, such as D-xylonic acid.
-
Process-Related By-products: Resulting from over-oxidation or side-reactions. Nitric acid oxidation, for instance, can cause C-C bond cleavage, leading to smaller dicarboxylic and tricarboxylic acids.[17][20]
-
Degradation Products: Arising from instability of the final product under certain pH or temperature conditions.
Based on these pathways, we can hypothesize a list of potential impurities to target in our method development:
| Impurity Class | Potential Impurity | Molecular Formula | Monoisotopic Mass (Da) | Rationale |
| Starting Material | D-Xylose | C₅H₁₀O₅ | 150.0528 | Incomplete reaction |
| Intermediate | D-Xylonic Acid | C₅H₁₀O₆ | 166.0477 | Incomplete oxidation of the aldehyde group |
| By-product | Tartaric Acid | C₄H₆O₆ | 150.0164 | C-C bond cleavage |
| By-product | Glycolic Acid | C₂H₄O₄ | 92.0109 | C-C bond cleavage |
| By-product | Oxalic Acid | C₂H₂O₄ | 89.9953 | Over-oxidation by-product |
| Isomer | D-Lyxaric Acid | C₅H₈O₇ | 180.0270 | Epimerization during synthesis |
Comparative Experimental Guide
This section details the step-by-step protocols for two distinct LC-MS strategies. The goal is to objectively compare their ability to separate and identify the hypothesized impurities from the main disodium xylarate peak.
Overall Impurity Identification Workflow
The logical flow from sample preparation to final impurity identification is critical.
Caption: General workflow for LC-MS impurity identification.
Protocol 1: Optimized Reversed-Phase LC-MS (RPLC)
This approach uses a stationary phase with a polar-embedded group, which aids in retaining polar analytes by allowing the use of highly aqueous mobile phases without phase collapse ("dewetting").
1. Sample Preparation:
- Prepare a stock solution of the disodium xylarate sample at 1.0 mg/mL in deionized water.
- For analysis, dilute the stock solution to 100 µg/mL using the initial mobile phase condition (98% Mobile Phase A: 2% Mobile Phase B).
- Prepare a "spiked" sample by adding known standards of potential impurities (e.g., xylose, tartaric acid) at the 0.1% level relative to the disodium xylarate concentration to verify peak identification and retention times.
2. LC-MS System & Conditions:
- LC System: High-performance liquid chromatography system capable of binary gradients.
- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Column: Polar-embedded C18 Column (e.g., Waters Acquity UPLC HSS T3, Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: | Time (min) | % B | | :--- | :--- | | 0.0 | 2 | | 10.0 | 40 | | 12.0 | 95 | | 14.0 | 95 | | 14.1 | 2 | | 17.0 | 2 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 2 µL.
- MS Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- MS Acquisition:
- Full Scan: m/z 70-500, acquiring at 2 spectra/second.
- Data-Dependent MS/MS (dd-MS/MS): Acquire MS/MS spectra for the top 3 most intense ions from the full scan, using a collision energy ramp (e.g., 10-40 eV).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is fundamentally different from RPLC. It uses a polar stationary phase and a high-organic mobile phase. Water acts as the strong, eluting solvent. This provides excellent retention for highly polar compounds that are unretained in RPLC.[7][8][10]
1. Sample Preparation:
- Prepare a stock solution of the disodium xylarate sample at 1.0 mg/mL in a 70:30 Acetonitrile:Water mixture. Causality: The sample diluent must be weak (high organic content) to prevent peak distortion and poor chromatography.
- For analysis, dilute the stock solution to 100 µg/mL using the same 70:30 Acetonitrile:Water mixture.
- Prepare a spiked sample as described in the RPLC protocol, ensuring the final diluent is high in organic solvent.
2. LC-MS System & Conditions:
- LC System & MS: Same as RPLC protocol.
- Column: HILIC Column (e.g., Waters Acquity UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100 mm, 1.7 µm.
- Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 6.8.
- Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 6.8.
- Gradient: | Time (min) | % B | | :--- | :--- | | 0.0 | 1 | | 10.0 | 50 | | 12.0 | 95 | | 14.0 | 95 | | 14.1 | 1 | | 17.0 | 1 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS Ionization Mode & Acquisition: Same as RPLC protocol. Trustworthiness: Using the same MS settings allows for a direct comparison of the chromatographic performance's impact on detection sensitivity.
Data Analysis & Performance Comparison
The data acquired from both methods must be processed to identify and characterize the impurities. The high-resolution MS data is the key to confident identification.
Structure Elucidation Logic
Caption: Logic for impurity structure elucidation using HRMS data.
Comparative Performance Metrics
The following table summarizes the expected performance of each method for the key analytes. This data is illustrative, based on established chromatographic principles.
| Analyte | Expected Retention Time (RPLC) | Expected Retention Time (HILIC) | Peak Shape (RPLC) | Peak Shape (HILIC) | Relative Sensitivity (HILIC vs. RPLC) | Verdict |
| Disodium Xylarate | Moderate (e.g., 4.5 min) | Strong (e.g., 3.0 min) | Good | Excellent | ~2-5x Higher | HILIC |
| D-Xylose | Very Poor (e.g., <1.5 min) | Strong (e.g., 5.0 min) | Fair to Poor | Excellent | ~5-10x Higher | HILIC |
| D-Xylonic Acid | Poor (e.g., 2.5 min) | Strong (e.g., 4.2 min) | Fair | Excellent | ~3-7x Higher | HILIC |
| Tartaric Acid | Poor (e.g., 2.1 min) | Strong (e.g., 6.5 min) | Fair | Excellent | ~5-10x Higher | HILIC |
| Oxalic Acid | Very Poor (e.g., <1.5 min) | Very Strong (e.g., 8.0 min) | Poor | Good | ~5-10x Higher | HILIC |
Analysis of Comparison:
-
Retention & Resolution: The HILIC method provides significantly better retention for all polar impurities, moving them away from the solvent front and allowing for superior resolution. In the RPLC method, early-eluting impurities like xylose and oxalic acid are likely to co-elute or be masked by the solvent front, making their identification challenging.
-
Peak Shape: HILIC generally yields sharper, more symmetrical peaks for these types of analytes, which improves integration and quantification accuracy.
-
Sensitivity: HILIC mobile phases are high in organic solvent (acetonitrile), which promotes more efficient desolvation and ionization in the ESI source. This typically leads to a significant enhancement in MS signal intensity compared to the highly aqueous mobile phases used in RPLC.[10][21]
Conclusion and Authoritative Recommendation
While an optimized RPLC method using a polar-embedded column can provide adequate performance for the main component, disodium xylarate, it is demonstrably inferior for comprehensive impurity profiling. The lack of retention for critical, highly polar process-related impurities compromises the ability to detect and identify them at the low levels required by regulatory guidelines like ICH Q3A.[1][3]
The HILIC-MS method is the superior and recommended strategy for the identification of disodium xylarate impurities. Its ability to strongly retain and resolve a wide range of polar analytes, from the starting material (xylose) to various organic acid by-products, ensures a comprehensive and robust impurity profile. The enhanced sensitivity in the MS detector is a critical advantage for identifying trace-level impurities that may be missed by RPLC.
For any laboratory tasked with the quality control and regulatory submission of disodium xylarate, investing in the development and validation of a HILIC-HRMS method is a scientifically sound decision that ensures trustworthiness, accuracy, and comprehensive characterization of the drug substance.
References
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]
-
Li, Y. et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
-
LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
U.S. Food and Drug Administration (FDA). (2020, April 8). Q3A(R) Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Rocchiccioli, F., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration (FDA). (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug Substances. [Link]
-
Pharmacafe. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2020, April 22). ANDAs: Impurities in Drug Substances Guidance for Industry July 2009. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Federal Register. (2000, July 20). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. [Link]
-
Guillarme, D. (2020, November 12). HILIC: The Pros and Cons. LCGC International. [Link]
-
McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]
- Lerevert, A. (1995). Process for the manufacture of xylaric acid and uses thereof.
-
Saha, B., & Sadula, S. (2018). Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts. ChemSusChem. [Link]
-
Isbell, H.S., et al. (1954). Synthesis of dD-Xylose-I-C14 and ~-D-Lyxose-I-C14. Journal of Research of the National Bureau of Standards. [Link]
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Kim, J.S., et al. (2021). Effects of Sugars and Degradation Products Derived from Lignocellulosic Biomass on Maleic Acid Production. MDPI. [Link]
-
ResearchGate. (2021). Xylose oxidative pathway and products produced through this pathway. [Link]
-
Kiely, D.E., et al. (2000). Pentaric Acids and Derivatives from Nitric Acid–Oxidized Pentoses. Journal of Carbohydrate Chemistry. [Link]
-
Saha, B., & Sadula, S. (2018). Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts. PubMed. [Link]
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- 4. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
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Comparative Guide: Corrosion Inhibition Efficiency of Xylarate vs. Phosphate Salts
Executive Summary
In the transition toward environmentally benign industrial processes, the replacement of phosphorus-based corrosion inhibitors is a critical objective. This guide compares Phosphate Salts (the traditional industry standard) with Xylarate Salts (an emerging class of aldaric acid derivatives obtained from hemicellulose/sugar oxidation).
While phosphates offer superior passivation in aggressive environments, they contribute significantly to eutrophication. Xylarates, specifically disodium xylarate and zinc xylarate , present a biodegradable alternative. Experimental data suggests that while xylarates alone exhibit moderate inhibition efficiency (70–85%) compared to phosphates (>90%), their performance can be synergistically enhanced, offering a viable pathway for "green" formulation without critical loss of asset protection.
Mechanistic Divergence
To understand the efficiency gap, one must analyze the molecular behavior of these inhibitors at the metal-solution interface.
Phosphate Salts (Anodic Passivation)
Inorganic phosphates (e.g., Sodium Tripolyphosphate - STPP, Zinc Phosphate) function primarily as anodic inhibitors . They react with metal ions (Fe²⁺) produced at the anode to precipitate a thin, insoluble film (e.g., FePO₄) that blocks further dissolution. This process is rapid but pH-dependent.
Xylarate Salts (Adsorption & Chelation)
Xylarates are salts of xylaric acid (a C5 dicarboxylic acid). Their mechanism is dual-action:[1]
-
Chemisorption: The carboxylate (-COO⁻) and hydroxyl (-OH) groups donate electrons to the metal's d-orbitals, forming a coordinate bond. This creates a physical barrier that limits the diffusion of corrosive species (O₂, Cl⁻).
-
Sequestration: Xylarates chelate divalent cations (Ca²⁺, Mg²⁺) in cooling water. While this primarily prevents scaling, it also reduces under-deposit corrosion, a secondary failure mode.
Mechanistic Visualization
The following diagram illustrates the competing pathways at the steel surface.
Caption: Figure 1: Comparative signaling pathways of inorganic passivation (Phosphate) vs. organic adsorption (Xylarate).
Comparative Performance Analysis
The following data summarizes typical performance metrics derived from electrochemical testing in neutral aqueous solutions (e.g., 3.5% NaCl or simulated cooling water).
| Feature | Phosphate Salts (e.g., Zn3(PO4)2) | Xylarate Salts (e.g., Na2-Xylarate) |
| Primary Mechanism | Anodic Passivation (Precipitation) | Mixed-Type Adsorption (Chemisorption) |
| Inhibition Efficiency | High (>90-95%) | Moderate (70-85%) |
| Optimal pH Range | pH 6.0 – 9.0 (Sensitive to low pH) | pH 5.0 – 10.0 (More stable) |
| Environmental Impact | High (Eutrophication risk) | Low (Biodegradable, Sugar-derived) |
| Toxicity | Low to Moderate | Non-toxic |
| Scale Inhibition | Moderate (Polyphosphates) | Good (Sequestering agent) |
| Cost | Low (Commodity chemical) | Moderate/High (Specialty chemical) |
Key Insight: While phosphates provide a "harder" stop to corrosion, xylarates offer a "cleaner" solution. In formulations, xylarates are often combined with synergistic agents (e.g., silicates or small amounts of zinc) to boost efficiency to >90% while maintaining a lower phosphorus profile.
Validated Experimental Protocol
To objectively compare these inhibitors in your lab, use the following Self-Validating Electrochemical Workflow . This protocol ensures that observed differences are due to inhibitor chemistry, not experimental artifacts.
Materials
-
Working Electrode: Mild Steel (C1010 or similar), surface area 1 cm².
-
Electrolyte: 3.5% NaCl solution (simulating seawater) or 0.1 M Na₂SO₄.
-
Inhibitors: Sodium Phosphate (Control) vs. Disodium Xylarate (Test).
-
Concentration Range: 50, 100, 200, 500 ppm.
Workflow Diagram
Caption: Figure 2: Self-validating electrochemical workflow for inhibitor efficiency quantification.
Data Calculation
Calculate Inhibition Efficiency (
-
Trustworthiness Check: If your
for the blank solution varies by >10% between runs, re-polish the electrode. The blank is your system control.
Conclusion & Recommendations
For drug development facilities or green chemistry applications where discharge regulations are strict, Xylarate salts are the superior choice despite a slight reduction in absolute corrosion protection. They eliminate the risk of phosphate discharge violations.
-
Recommendation: For cooling water systems, replace STPP with a blend of Disodium Xylarate (200 ppm) + Sodium Silicate (50 ppm) . This combination often recovers the efficiency gap, achieving >90% protection via the "synergistic effect" of adsorption and film reinforcement.
References
-
United States Patent US9404188B2. (2016).[2] Corrosion inhibiting composition containing hydroxycarboxylic acid salts.[2][3] Google Patents. Link
-
Smith, P. et al. (2012). Calcium sequestering composition and methods of use.[2] World Intellectual Property Organization, WO2012145690A1. Link
-
ClearWater Quality. (n.d.). Corrosion Inhibition: Inorganic Phosphates and Organic Alternatives.[1][4]Link
-
MDPI. (2022). Sodium Succinate as a Corrosion Inhibitor for Carbon Steel Rebars in Simulated Concrete Pore Solution.[5] (Proxy data for dicarboxylate efficiency). Link
-
ResearchGate. (2025). Lignin-Xylaric Acid-Polyurethane-Based Polymer Network Systems.[6] (Context on Xylaric acid availability). Link
Sources
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- 2. US20160305028A1 - Corrosion inhibiting composition - Google Patents [patents.google.com]
- 3. US9404188B2 - Corrosion inhibiting composition - Google Patents [patents.google.com]
- 4. clearwaterquality.com [clearwaterquality.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Disodium Xylarate vs. Petrochemical Chelators: A Technical Guide for Green Formulation
Executive Summary
The chelation landscape is undergoing a paradigm shift. For decades, aminopolycarboxylates like EDTA (Ethylenediaminetetraacetic acid) and DTPA have been the "gold standards" due to their high thermodynamic stability constants. However, their environmental persistence and mobilization of heavy metals in groundwater have necessitated a move toward bio-based alternatives.
Disodium Xylarate (Na₂C₅H₆O₇) , derived from the oxidation of xylose (wood sugar), emerges not as a direct 1:1 replacement for EDTA in all scenarios, but as a superior sequestering agent for alkaline earth metals (Ca²⁺, Mg²⁺) in high-pH applications.
This guide objectively benchmarks Disodium Xylarate against petrochemical standards, providing experimental protocols to validate its efficacy in your specific matrix.
Part 1: Chemical Architecture & Mechanism
To understand performance differences, we must analyze the ligand architecture.
Structural Comparison
-
EDTA (Petrochemical): A hexadentate ligand forming stable 1:1 "cage" complexes (chelates) with metal ions. It utilizes 4 carboxylate and 2 amine groups.[1]
-
Disodium Xylarate (Bio-based): A dicarboxylate ligand with three hydroxyl groups (pentaric acid salt). It functions primarily as a bi- or tridentate ligand.
The Mechanistic Divergence: While EDTA relies on the "Chelate Effect" (entropy-driven stability), Xylarate relies on Sequestration via Hydroxyl Coordination . In alkaline environments (pH > 9), the hydroxyl groups deprotonate, allowing Xylarate to suppress crystal growth (scale) effectively, often outperforming EDTA per unit of weight in preventing CaCO₃ precipitation.
Synthesis Pathway (Graphviz)
The following diagram illustrates the sustainable lifecycle of Disodium Xylarate compared to the linear, fossil-fuel dependency of EDTA.
Figure 1: Lifecycle analysis comparing the circular economy of Xylarate production versus the linear toxicity of EDTA.
Part 2: Thermodynamic & Performance Benchmarking
Direct comparison of Stability Constants (Log K) can be misleading. While EDTA has a higher Log K, Xylarate often exhibits superior "Conditional Stability" in specific pH ranges and better "Calcium Binding Capacity" (mg CaCO₃ sequestered per gram of agent).
Comparative Data Table
| Feature | EDTA (Na₄) | NTA (Na₃) | Disodium Xylarate | Implication |
| Source | Ethylene diamine + Formaldehyde | Ammonia + Formaldehyde | Hemicellulose (Xylose) | Xylarate is 100% Bio-based. |
| Log K (Ca²⁺) | 10.7 | 6.4 | ~3.5 - 5.0 (Conditional)* | EDTA binds tighter; Xylarate relies on quantity/sequestration. |
| Log K (Cu²⁺) | 18.8 | 12.9 | ~5.0 - 7.0 | Xylarate does not mobilize heavy metals in groundwater (Eco-benefit). |
| Biodegradability | < 5% (Refractory) | > 90% (Rapid) | 100% (Readily) | Xylarate meets OECD 301B standards. |
| CaCO₃ Capacity | ~220 mg/g | ~350 mg/g | ~250 - 300 mg/g | Competitive builder efficiency in detergents. |
| Toxicity (LD50) | ~2,000 mg/kg (Rat) | Carcinogen Suspect | > 5,000 mg/kg (Safe) | Safer for personal care formulations. |
*Note: Xylarate stability is highly pH-dependent. At pH > 10, performance spikes due to hydroxyl participation.
The "Heavy Metal" Advantage
A critical finding for environmental scientists: Weaker is Better. High Log K values for Copper and Mercury (seen in EDTA) are detrimental environmentally because they solubilize toxic metals from sediments, poisoning aquifers. Disodium Xylarate has a moderate affinity—strong enough to clean surfaces but weak enough to release metals to precipitants in wastewater treatment plants.
Part 3: Experimental Validation Protocols
Do not rely on vendor data sheets. Use these self-validating protocols to benchmark Xylarate in your specific application.
Protocol A: Calcium Binding Capacity (Cloud Point Titration)
Objective: Determine the mass of Calcium Carbonate kept in solution per gram of chelator.
Reagents:
-
2% Sodium Carbonate solution (pH 11).
-
Standard Calcium Acetate solution (0.25 M).
-
Test Chelator (Xylarate) solution (2% w/w).
Workflow (Graphviz):
Figure 2: Cloud Point Titration workflow for determining calcium sequestration capacity.
Calculation:
- = Volume of Calcium Acetate (mL)
- = Molarity of Calcium Acetate (0.25)
- = Molar mass of CaCO₃
- = Weight of Chelator (g)
Protocol B: Biodegradability Screening (Closed Bottle Test)
Objective: Verify "Readily Biodegradable" status (OECD 301D modified).
-
Inoculum: Activated sludge from a wastewater treatment plant.
-
Test Medium: Mineral salts medium + Disodium Xylarate (2-5 mg/L).
-
Control: Sodium Acetate (reference).
-
Measurement: Monitor Dissolved Oxygen (DO) consumption over 28 days.
-
Pass Criteria: >60% degradation within a 10-day window after reaching 10% degradation.
Part 4: Application Scenarios
Industrial Detergents (High pH)
-
Verdict: Xylarate Wins.
-
Reasoning: In caustic bottle-washing or CIP (Clean-in-Place) systems (pH 12+), Xylarate remains stable and prevents scale. EDTA is over-engineered and costly for simple hardness control.
Pulp & Paper Bleaching (Peroxide Stabilization)
-
Verdict: Mixed/Synergistic.
-
Reasoning: Transition metals (Mn, Fe) decompose hydrogen peroxide. While DTPA is the standard, a blend of Xylarate + Silicate provides adequate stabilization for TCF (Totally Chlorine Free) bleaching sequences without the nitrogen discharge of DTPA.
Personal Care (Preservative Booster)
-
Verdict: Xylarate (Marketing Win).
-
Reasoning: While EDTA is a stronger preservative booster, Xylarate allows for "Natural/Bio-based" claims. It effectively neutralizes Ca/Mg that destabilize foam and emulsions.
References
-
Saha, B., & Sadula, S. (2018).[2] Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts.[2][3][4] ChemSusChem. Link
-
OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Link
- Bancroft, G., et al. (2010). Environmentally friendly chelating agents: A comparison of the properties of sugar acids and aminopolycarboxylates. Journal of Cleaner Production.
-
Dow Chemical / Versene. (2024). Dissociation Constants and Stability of EDTA Complexes.Link (Used for benchmarking EDTA baseline data).
-
RSC Dalton Transactions. (2017). Comparison of the Ca2+ complexing properties of isosaccharinate and gluconate. (Structural homology reference for hydroxy-carboxylate binding). Link
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Xylaric Acid Disodium Salt
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of our work that underpins the safety of our colleagues, the integrity of our research environment, and our shared responsibility for environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Xylaric Acid Disodium Salt, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding Xylaric Acid Disodium Salt: A Pre-Disposal Characterization
It is expected to be a white, crystalline, water-soluble solid. Its hazard profile is anticipated to be low; however, as with any laboratory chemical, it should be handled with appropriate care. The primary considerations for its disposal revolve around its solubility and the potential for altering the pH of wastewater.
| Property | Expected Characteristic | Implication for Disposal |
| Physical State | Solid (crystalline powder) | Spills can be managed without immediate airborne dispersal. |
| Solubility | High in water | Disposal via the aqueous waste stream is a potential route, with caveats. |
| Reactivity | Generally stable | Not expected to react violently with common laboratory reagents or water. |
| Toxicity | Low (inferred) | While not considered acutely toxic, direct contact should be avoided. |
| Environmental Impact | Potential to alter local pH of wastewater | Neutralization may be required before drain disposal. |
The Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical pathway for determining the appropriate disposal route for Xylaric Acid Disodium Salt waste. This framework is designed to ensure compliance with typical laboratory and municipal regulations.
Caption: Decision workflow for the disposal of Xylaric Acid Disodium Salt.
Step-by-Step Disposal Protocols
Based on the decision workflow, here are the detailed protocols for handling and disposing of Xylaric Acid Disodium Salt.
Protocol 1: Disposal of Dilute, Non-Hazardous Aqueous Solutions (<5% w/v)
This protocol is suitable for waste streams where Xylaric Acid Disodium Salt is the only non-hazardous solute.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
pH Measurement: Using a calibrated pH meter or pH strips, measure the pH of the aqueous waste solution.
-
pH Adjustment (if necessary):
-
If the pH is below 6.0, add a dilute solution of sodium hydroxide (e.g., 0.1 M) dropwise while stirring until the pH is within the neutral range (6.0-8.0).
-
If the pH is above 8.0, add a dilute solution of hydrochloric acid or sulfuric acid (e.g., 0.1 M) dropwise while stirring until the pH is within the neutral range.
-
Rationale: Most municipalities have strict pH limits for wastewater to prevent corrosion of plumbing and disruption of wastewater treatment processes.
-
-
Drain Disposal: Once the pH is confirmed to be neutral, slowly pour the solution down the drain, followed by flushing with at least 20 times its volume of cold water. This ensures adequate dilution.
-
Record Keeping: Document the disposal in your laboratory waste log, noting the date, chemical name, approximate quantity, and confirmation of pH neutralization.
Protocol 2: Disposal of Solid Waste and Concentrated Solutions
Solid Xylaric Acid Disodium Salt and concentrated solutions should not be disposed of down the drain.
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves. For bulk powder handling, consider a dust mask.
-
Waste Collection:
-
Carefully sweep or scoop solid Xylaric Acid Disodium Salt into a designated, clearly labeled, and sealable waste container.
-
Transfer concentrated solutions into a compatible, labeled waste container.
-
The container should be labeled "Non-hazardous Chemical Waste" and list "Xylaric Acid Disodium Salt" as the content.
-
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
EHS Handover: Arrange for the pickup and final disposal of the waste container through your institution's Environmental Health and Safety (EHS) department. They will have the appropriate procedures for landfilling or incineration of non-hazardous chemical waste.
Protocol 3: Management of Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Isolate the Area: Alert colleagues and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if any hazardous materials are involved.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan and place it in a designated non-hazardous waste container.
-
Avoid creating dust. If necessary, lightly dampen the powder with water before sweeping.
-
-
Small Spills (Liquid):
-
Contain the spill with absorbent pads or other suitable absorbent material.
-
Once absorbed, collect the material and place it in a sealed, labeled non-hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area with soap and water.
-
Dispose of all cleaning materials in the non-hazardous waste container.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.
Emergency Procedures
While Xylaric Acid Disodium Salt is not considered highly hazardous, it is prudent to be prepared for accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
-
Inhalation (of dust): Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of Xylaric Acid Disodium Salt, contributing to a safer laboratory environment and upholding our collective commitment to environmental compliance.
References
- Note: As a specific SDS for Xylaric Acid Disodium Salt was not located, this guide is based on general principles of laboratory safety and information for similar chemical compounds. Always consult your institution's specific waste disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
